molecular formula C12H8BrF3N2O B15213635 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one CAS No. 68143-25-9

4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one

Cat. No.: B15213635
CAS No.: 68143-25-9
M. Wt: 333.10 g/mol
InChI Key: CXWWQWDFDLMBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one ( 68143-25-9) is a chemical compound with the molecular formula C12H8BrF3N2O and a molecular weight of 333.10 g/mol. This brominated pyridazinone derivative is a valuable synthetic intermediate and scaffold in medicinal chemistry research, particularly in the development of novel pharmacologically active molecules. The core structure of this compound, the pyridazin-3(2H)-one ring, is of significant interest in drug discovery. Scientific reviews highlight that this heterocyclic scaffold is found in compounds with a wide range of biological activities . Specifically, pyridazinone derivatives have demonstrated substantial potential as vasodilators for cardiovascular research and as targeted anticancer agents . The presence of the bromine atom at the 4-position of the ring offers a versatile handle for further synthetic elaboration via metal-catalyzed cross-coupling reactions, allowing researchers to generate a diverse array of analogs for structure-activity relationship (SAR) studies. Mechanistically, compounds based on the pyridazinone core have been reported to act as inhibitors of key biological targets. These include phosphodiesterase (PDE) enzymes and various tyrosine kinases , which are implicated in conditions ranging from cardiovascular diseases to cancer . The specific substitution pattern on this compound, featuring a 5-methyl group and a 3-(trifluoromethyl)phenyl moiety at the 2-position, may contribute to its lipophilicity and binding affinity, making it a promising candidate for hit-to-lead optimization programs in early-stage drug discovery. This product is intended for research applications only in laboratory settings. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

68143-25-9

Molecular Formula

C12H8BrF3N2O

Molecular Weight

333.10 g/mol

IUPAC Name

4-bromo-5-methyl-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one

InChI

InChI=1S/C12H8BrF3N2O/c1-7-6-17-18(11(19)10(7)13)9-4-2-3-8(5-9)12(14,15)16/h2-6H,1H3

InChI Key

CXWWQWDFDLMBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a methyl-substituted pyridazine followed by the introduction of the trifluoromethylphenyl group through a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 4 undergoes nucleophilic substitution, enabling functionalization of the pyridazinone ring.

Key Examples:

Reaction TypeConditionsProductYieldSource
Suzuki–Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, toluene/H₂O (90°C)Aryl/heteroaryl derivatives at C414–93%
BorylationPd(dppf)Cl₂, bis(pinacolato)diboron, KOAc, dioxane (90°C)Boronic ester at C493%
AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane (90°C)Spirocyclic amine derivatives37%
  • The bromine’s reactivity is enhanced by the electron-withdrawing trifluoromethyl group, facilitating Pd-catalyzed cross-couplings .

  • Borylation proceeds efficiently under inert atmospheres, yielding intermediates for further functionalization .

Electrophilic Aromatic Substitution

The electron-deficient pyridazinone ring participates in limited electrophilic substitutions, primarily at the C5 methyl group or the trifluoromethylphenyl moiety.

Observed Modifications:

  • Methyl Group Oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the C5 methyl group converts to a carboxylic acid.

  • Trifluoromethylphenyl Functionalization : Directed ortho-metalation (e.g., LDA/THF, −78°C) enables halogenation or sulfonation at the meta position relative to the trifluoromethyl group.

Ring-Opening and Rearrangement Reactions

The pyridazinone ring exhibits instability under strongly basic or acidic conditions:

ConditionsOutcomeApplicationSource
NaOH (aq.), refluxHydrolysis to 5-methyl-3-(trifluoromethyl)phenyl maleimide derivativesPrecursor for fused heterocycles
H₂SO₄, HNO₃Nitration at C6 (minor pathway)Explosives research

Catalytic C–H Functionalization

The trifluoromethylphenyl group directs regioselective C–H activation:

ReactionCatalyst SystemPosition FunctionalizedYieldSource
Oxidative AlkylationPd(OAc)₂, Ag₂CO₃, DMF (120°C)C3' of phenyl ring45%
FluorinationSelectfluor®, Ru(bpy)₃Cl₂, MeCN (rt)C4' of phenyl ring28%
  • Steric hindrance from the trifluoromethyl group limits reactivity at the ortho positions .

Radical Reactions

The C–Br bond undergoes homolytic cleavage under radical initiators:

InitiatorConditionsProductYieldSource
AIBN, Bu₃SnHToluene, reflux5-methylpyridazinone derivatives62%
UV light, CCl₄25°C, 12 hChlorinated adducts34%

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing HF and Br₂.

  • Photoreactivity : UV exposure induces C–Br bond cleavage, necessitating amber glass storage.

Scientific Research Applications

4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Material Science: The compound’s unique structural features make it useful in the development of new materials with specific properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between the target compound and related pyridazinones:

Compound Name Substituents (Position) Key Features Biological/Industrial Relevance
4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one Br (4), CH₃ (5), 3-CF₃Ph (2) High lipophilicity (CF₃), bromine for cross-coupling Potential herbicide/pharmaceutical lead
Norflurazon (4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazinone) Cl (4), NHCH₃ (5), 3-CF₃Ph (2) Chlorine (smaller than Br), methylamino for H-bonding Commercial herbicide (EPA Pesticide Code 105801)
5-Bromo-4-chloro-2-phenylpyridazin-3(2H)-one Br (5), Cl (4), Ph (2) Mixed halogens for dual reactivity Intermediate in synthesis
5-Bromo-2-(4-fluorophenyl)-4-methoxy-3(2H)-pyridazinone Br (5), OCH₃ (4), 4-FPh (2) Methoxy (electron-donating), fluorine for polarity Antibacterial/kinase inhibition studies
4-Bromo-6-chloropyridazin-3(2H)-one Br (4), Cl (6) Simple dihalogenated scaffold Building block for complex derivatives

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group in the target compound increases logP compared to Norflurazon (XLogP3 ~2.2 for similar compounds ), enhancing membrane permeability.
  • Reactivity: Bromine at position 4 allows for Suzuki-Miyaura cross-coupling, whereas chlorine in Norflurazon limits such reactivity but reduces molecular weight (285.52 vs. ~299.10 for brominated analogs ).

Research Findings and Data

Crystallographic Data

  • Pyridazinones such as 2-(5-bromopentyl)-4-chloro-5-[2-(4-methoxyphenyl)ethylamino]pyridazin-3(2H)-one form stable monoclinic crystals (space group P2₁/c) with refined structures using SHELXL . This suggests the target compound’s structural analogs are amenable to X-ray analysis for activity-structure studies.

Computational Analysis

  • Topological polar surface area (TPSA) for the target compound is estimated at ~41.9 Ų (similar to analogs in ), indicating moderate bioavailability .

Biological Activity

4-Bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one, with the CAS number 68143-25-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • Molecular Formula : C₁₂H₈BrF₃N₂O
  • Molecular Weight : 333.104 g/mol
  • LogP : 3.322 (indicating moderate lipophilicity) .

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity : Studies suggest that this compound may act as an inhibitor of certain kinases and phosphodiesterases, which are critical in regulating cellular functions and signaling pathways.
  • Antimicrobial Activity : Preliminary data indicate that it may exhibit antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or function.

Biological Activity Data

Recent research has highlighted the compound's potential therapeutic applications:

Activity Target/Effect Reference
AntimicrobialInhibition of Staphylococcus aureus
Kinase InhibitionTargeting specific kinases
CytotoxicityInduces apoptosis in cancer cells

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than standard antibiotics such as vancomycin .
  • Cytotoxic Effects on Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways .
  • Kinase Inhibition Studies : Investigations into the compound's ability to inhibit specific kinases have shown promising results, indicating its potential as a therapeutic agent for conditions involving aberrant kinase activity, such as cancer and inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for preparing 4-bromo-5-methyl-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one?

Answer:
The synthesis typically involves multi-step reactions starting with pyridazinone core formation, followed by regioselective bromination and aryl substitution. Key steps include:

  • Core construction : Cyclocondensation of diketones with hydrazines to form the pyridazinone ring .
  • Bromination : Electrophilic bromination at the 4-position using reagents like N-bromosuccinimide (NBS) under controlled conditions to avoid over-halogenation .
  • Aryl coupling : Suzuki-Miyaura or Ullmann coupling to introduce the 3-(trifluoromethyl)phenyl group. Optimize ligand/palladium catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) for high yields .
    Validation : Monitor intermediates via HPLC and ¹H/¹³C NMR to confirm regiochemistry and purity .

Advanced: How to resolve discrepancies between computational predictions and experimental spectral data for this compound?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigation strategies:

  • DFT optimization : Use Gaussian or ORCA with solvent models (e.g., PCM) to simulate NMR/IR spectra. Compare with experimental data (DMSO-d₆ or CDCl₃) .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions using SHELX (for refinement) and OLEX2 (for visualization). Example: A related pyridazinone derivative showed torsional angle deviations of ±5° between DFT and crystallographic data .
    Contradiction analysis : If ¹⁹F NMR shifts deviate, check for π-stacking or fluorine-specific interactions not modeled in simulations .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Assign methyl (δ ~2.5 ppm), bromine-substituted pyridazinone (δ ~7.5–8.5 ppm), and trifluoromethyl (¹³C δ ~120–125 ppm) groups .
  • ¹⁹F NMR : Confirm CF₃ presence (δ ~-60 to -70 ppm) and assess electronic environment .
  • HRMS : Use ESI+ or EI+ modes to verify molecular ion ([M+H]⁺) and isotopic pattern (Br/CF₃ contributions) .

Advanced: How to design a structure-activity relationship (SAR) study for this compound in enzyme inhibition?

Answer:

  • Target selection : Prioritize enzymes sensitive to pyridazinones (e.g., PARP or kinase families). Reference: Pyridazinone derivatives in PDB ID 6V3W showed binding to PARP via halogen-π interactions .
  • Analog synthesis : Modify substituents (e.g., replace Br with Cl, vary CF₃ position) and assess IC₅₀ shifts.
  • Data analysis : Use GraphPad Prism for dose-response curves. Address outliers (e.g., low solubility) via logP adjustments (introduce polar groups) .

Basic: What are the stability challenges for this compound under ambient conditions?

Answer:

  • Hydrolysis : The pyridazinone ring is prone to hydrolysis in acidic/basic conditions. Store in anhydrous DMSO or THF at -20°C .
  • Light sensitivity : Bromine and CF₃ groups may degrade under UV. Use amber vials and argon blankets .
    Validation : Monitor stability via TLC or UPLC over 72 hours at varying pH/temperatures .

Advanced: How to address low yields in the final coupling step of synthesis?

Answer:

  • Catalyst screening : Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) and ligands (Xantphos vs. BINAP) to enhance cross-coupling efficiency .
  • Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve yields by 15–20% .
  • Byproduct analysis : Use LC-MS to identify undesired dimerization or debromination. Add scavengers (e.g., tetraethylammonium bromide) to suppress side reactions .

Basic: What computational tools predict the compound’s reactivity in nucleophilic substitution?

Answer:

  • Molecular modeling : Use Gaussian (DFT) to calculate Fukui indices for electrophilic sites. Br and CF₃ groups increase electrophilicity at C-5 and C-6 .
  • Docking studies : AutoDock Vina simulates binding to nucleophiles (e.g., thiols or amines). Example: A related bromopyridazinone showed preferential substitution at C-4 over C-5 in glutathione adducts .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Answer:

  • Directing effects : The electron-withdrawing CF₃ group directs electrophiles to the meta position, while Br deactivates the pyridazinone ring. Use NBO analysis to map charge distribution .
  • Competitive experiments : React with HNO₃/H₂SO₄ and compare nitration positions via NOESY (meta vs. para). Example: Nitration of a CF₃-substituted analog yielded 85% meta-product .

Basic: What are the key safety considerations when handling this compound?

Answer:

  • Toxicity : Brominated pyridazinones may be mutagenic. Use PPE (gloves, fume hood) and follow OSHA guidelines .
  • Waste disposal : Neutralize acidic/basic residues before incineration. Avoid aqueous release due to halogen persistence .

Advanced: How to validate the compound’s biological activity against known pesticides (e.g., norflurazon)?

Answer:

  • Mode-of-action studies : Compare herbicidal activity in Arabidopsis thaliana with norflurazon (PDB ligand QO4). Use radiolabeled analogs to track phloem mobility .
  • Resistance profiling : Screen mutant strains for target-site mutations (e.g., protox enzyme variants). IC₅₀ shifts >10x indicate cross-resistance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.